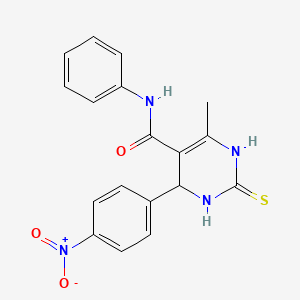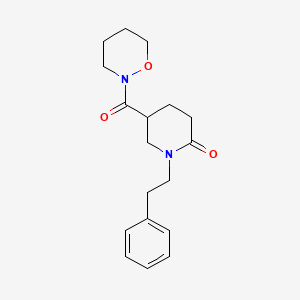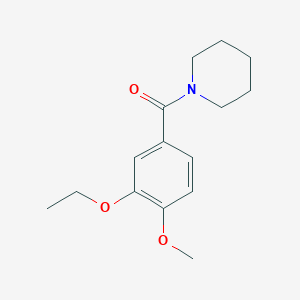
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-N,N'-bis(tetrahydro-2-furanylmethyl)isophthalamide, commonly known as NTBI, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been found to have interesting biochemical and physiological effects. In
作用机制
The mechanism of action of NTBI is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. The nitro group in NTBI can undergo reduction to form nitroso and hydroxylamine derivatives, which can then react with cellular thiols and metal ions. These reactions can lead to the formation of adducts that can disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
NTBI has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NTBI has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
NTBI has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, NTBI has been found to be stable under various conditions, making it a useful tool for investigating the effects of nitroaromatic compounds on biological systems. However, NTBI also has some limitations. It has been found to be toxic to some cell types, and it can have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on NTBI. One area of interest is the development of NTBI-based prodrugs for cancer therapy. Additionally, further investigation is needed to fully understand the mechanism of action of NTBI and its effects on cellular processes. Finally, the potential use of NTBI as an antimicrobial agent warrants further investigation, particularly given the increasing prevalence of antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, NTBI is a nitroaromatic compound with potential applications in scientific research. It is easy to synthesize and has been found to have interesting biochemical and physiological effects. While there are some limitations to its use, NTBI has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of NTBI and its potential applications in cancer therapy and antimicrobial research.
合成方法
The synthesis of NTBI involves the reaction of isophthalic acid with tetrahydrofuran and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
NTBI has been found to have potential applications in scientific research. It has been shown to have antimicrobial properties, and it has been used in studies to investigate the effects of nitroaromatic compounds on bacterial growth. Additionally, NTBI has been used in studies to investigate the role of nitroaromatic compounds in cancer therapy. It has been found to have potential as a prodrug that could be activated by enzymes present in cancer cells, leading to the release of toxic agents that could selectively kill cancer cells.
属性
IUPAC Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h7-9,15-16H,1-6,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRAKKODIDKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
